

Application Notes and Protocols for Determining AZD3965 GI50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

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Introduction

AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the cell membrane.^{[1][2]} In many cancer cells, altered metabolism, specifically the "Warburg effect," leads to increased glycolysis and subsequent production of large amounts of lactate. The efficient efflux of this lactate via transporters like MCT1 is crucial for maintaining intracellular pH and sustaining high glycolytic rates. By inhibiting MCT1, **AZD3965** disrupts this process, leading to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of cancer cell growth.^{[2][3]} The sensitivity of cancer cells to **AZD3965** is notably influenced by the expression levels of MCT1 and another lactate transporter, MCT4, which can act as a resistance mechanism.^[1] This document provides detailed protocols for determining the half-maximal growth inhibitory concentration (GI50) of **AZD3965** in various cancer cell lines and presents available data on its activity.

Data Presentation

The following table summarizes the reported GI50 values for **AZD3965** in a selection of cancer cell lines. It is important to note that sensitivity to **AZD3965** can be highly dependent on the specific cell line and the expression levels of MCT1 and MCT4.^[1]

Cell Line	Cancer Type	GI50 (nM)	Notes
Raji	Burkitt's Lymphoma	3.91 ± 1.37	72-hour exposure.[4]
Various DLBCL and BL cell lines	Diffuse Large B-cell Lymphoma (DLBCL), Burkitt's Lymphoma (BL)	3 - 39	72-hour exposure.[2] [3]
4T1	Breast Cancer	22.2 ± 4.6 (IC50)	Not specified exposure time.[5]
NCI-H1048	Small Cell Lung Cancer	0.14 (EC50)	Not specified exposure time.[6]

GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are often used interchangeably in this context. EC50 (half-maximal effective concentration) is also a related measure of potency.

Experimental Protocols

Determining the GI50 of AZD3965 using the MTT Assay

This protocol outlines the steps for determining the GI50 of **AZD3965** in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- **AZD3965** stock solution (e.g., 10 mM in DMSO)
- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)

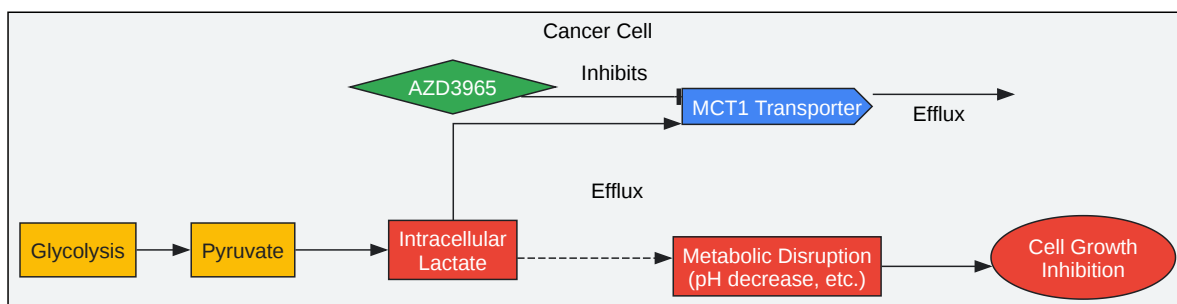
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Harvest and count cells that are in the logarithmic phase of growth.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **AZD3965** in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 μ M.
 - Include a vehicle control (medium with the same concentration of DMSO as the highest **AZD3965** concentration) and a no-treatment control.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **AZD3965** dilutions or control solutions to the respective wells.
 - Incubate the plate for the desired exposure time (e.g., 72 hours) under the same conditions as in step 1.
- MTT Assay:
 - After the incubation period, carefully remove the medium containing **AZD3965**.

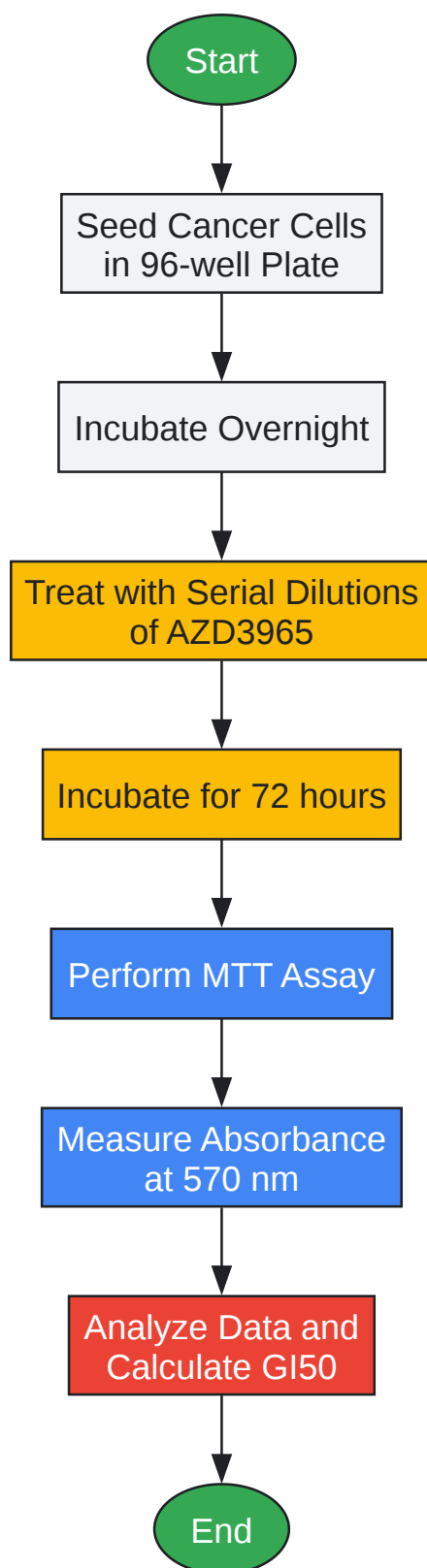
- Add 100 μ L of fresh, serum-free medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the MTT-containing medium without disturbing the formazan crystals.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell growth inhibition for each **AZD3965** concentration relative to the vehicle control.
 - Plot the percentage of growth inhibition against the logarithm of the **AZD3965** concentration.
 - Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations



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Caption: Mechanism of action of **AZD3965** in a cancer cell.



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Caption: Experimental workflow for determining GI50 of **AZD3965**.

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